molecular formula C8H4ClNO3 B108878 5-Chloroisatoic anhydride CAS No. 4743-17-3

5-Chloroisatoic anhydride

Cat. No. B108878
CAS RN: 4743-17-3
M. Wt: 197.57 g/mol
InChI Key: MYQFJMYJVJRSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroisatoic anhydride, also known as 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, is a compound that has been studied for its crystal structure and the interactions that contribute to its three-dimensional network organization. The compound crystallizes in a noncentrosymmetric space group and forms one-dimensional helical arrangements through N-H...O hydrogen bonds and π-π interactions. These helices are further organized into monolayers by weak C-H...O and lone pair-π interactions, and the monolayers are packed into a three-dimensional architecture by C-Cl...π interactions and C-H...Cl and Cl...Cl contacts .

Synthesis Analysis

The synthesis of 5-chloroisatoic anhydride is not directly detailed in the provided papers. However, related compounds and their synthesis methods can offer insights into potential synthetic routes. For example, chlorinated furanones were synthesized by chlorination of levulinic acid followed by elimination of hydrogen chloride . Another compound, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was synthesized via a one-pot pseudo three-component reaction . These methods suggest that the synthesis of chlorinated compounds often involves chlorination steps and may require specific conditions or catalysts to promote the desired reactions.

Molecular Structure Analysis

The molecular structure of 5-chloroisatoic anhydride has been determined by X-ray crystallography. The compound exhibits a noncentrosymmetric space group with one molecule in the asymmetric unit. The crystal structure is characterized by various weak interactions that contribute to the overall stability and organization of the compound .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-chloroisatoic anhydride has been explored. For instance, 4,5-dichlorophthalic anhydride reacts with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives . This suggests that 5-chloroisatoic anhydride may also undergo reactions with nucleophiles, leading to the opening of the anhydride ring and the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloroisatoic anhydride are influenced by its molecular structure and the interactions present within its crystal lattice. The presence of chlorine atoms likely affects its reactivity, as seen in other chlorinated compounds. For example, chloral-ketone condensations in acetic anhydride show that chlorinated compounds can participate in mixed aldol condensations . The crystal structure analysis indicates that 5-chloroisatoic anhydride forms stable helical arrangements and monolayers, which could impact its solubility and other physical properties .

Scientific Research Applications

Reagent in Peptide Synthesis

5-Chloroisatoic anhydride and similar compounds have been studied for their potential as reagents in peptide synthesis. For instance, 1-oxo-1-chlorophospholane was examined as a novel reagent for in situ activation of Nα-protected amino acids in peptide bond forming reactions (Ramage et al., 1984).

Synthesis of Novel Heterocyclic Systems

Research indicates that 5-chloroisatoic anhydride can react with certain compounds to create novel heterocyclic systems, which are crucial in the development of pharmaceuticals and other chemical applications. For example, treatment of 5-chloroisatoic anhydride with specific reagents produced various novel compounds, showcasing its versatility in synthesizing heterocyclic systems (Sunder & Peet, 1979).

Crystal Structure Analysis

The crystal structure of compounds like 5-chloroisatoic anhydride has been analyzed to understand their molecular interactions and packing patterns. Studies have delved into how different weak interactions and halogen contacts play roles in the three-dimensional network organization of these compounds (Pogoda et al., 2018).

Synthesis of Quinolinols

5-Chloroisatoic anhydride has been used in the synthesis of quinolinols, which are compounds of interest due to their pharmacological properties. The process involved the condensation of dilithiobenzoylacetone or C(α),O-dilithiooximes with 5-chloroisatoic anhydride, leading to intermediates that were then cyclized to form 4-quinolinols (Brown et al., 1979).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFJMYJVJRSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063592
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroisatoic anhydride

CAS RN

4743-17-3
Record name 5-Chloroisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4743-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloroisatoic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloroisatoic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Isatoic anhydrides were prepared from 2-aminobenzoic acid derivatives using the following procedure. A solution of 2-amino-5-chlorobenzoic acid (1.56 g, 9.7 mmol) in 25 mL of dry THF and triphosgene (1.00 g, 3.3 mmol) was stirred at room temperature for 18 h. The resultant solid was filtered, washed with cold acetone, and dried under vacuum to give 1.56 g (89%) of 5-chloroisatoic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-6-chlorobenzoic acid (30 g) was suspended in 1,4-dioxane (225 ml) and ethyl chloroformate (75 ml) was added. The mixture was heated at reflux for 1 hour, then cooled to 50° C., and acetyl chloride (75 ml) was added. The mixture was stirred for 10 hours, after which the precipitated product was filtered off and washed with toluene. Drying in vacuum yields 5-chloroisatoic anhydride (33 g, 97% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Trichloromethyl chloroformate (4.8 mL, 300 mmol) was added to a stirred solution of Compound 57 (6.84 g, 40 mmol) in dry dioxane at room temperature and the solution was refluxed for 4 h. The solution was cooled in an ice bath and the solids formed were filtered. The solids were washed by ether and dried under vacuum at room temperature to yield 7.3 g (92%) of white solids. 1H NMR (DMSO-d6): δ 7.47 (d, J=8.6 Hz, 1H), 7.70 (dd, J=8.6, 1.8 Hz, 1H), 7.82 (d, J=1.1, 1H), 11.63 (s, 1H).
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

After suspending 2-(Boc)amino-6-chlorobenzoic acid (1.51 g, 5.56 mmol) in toluene (20 mL), the mixture was heated to reflux. Oxalyl chloride (0.572 mL, 6.67 mmol) was added dropwise thereto, and the mixture was vigorously stirred for 10 minutes. After cooling the reaction mixture on ice, the precipitated crystals were filtered out, washed with n-hexane and dried in a desiccator to obtain 5-chloroisatoic anhydride.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.572 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroisatoic anhydride
Reactant of Route 2
Reactant of Route 2
5-Chloroisatoic anhydride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Chloroisatoic anhydride
Reactant of Route 4
Reactant of Route 4
5-Chloroisatoic anhydride
Reactant of Route 5
Reactant of Route 5
5-Chloroisatoic anhydride
Reactant of Route 6
5-Chloroisatoic anhydride

Citations

For This Compound
109
Citations
S Sunder, NP Peet - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… Isatoic anhydride (la) and 5-chloroisatoic anhydride (lb) were treated with 2-(l-methylhydrazino)ethanol (2) … Treatment of isatoic anhydride (la) and 5-chloroisatoic anhydride (lb) with 2-(l-…
Number of citations: 10 onlinelibrary.wiley.com
D Pogoda, A Matera-Witkiewicz, M Listowski… - … Section C: Structural …, 2018 - scripts.iucr.org
The crystal structure of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (5-chloroisatoic anhydride), C8H4ClNO3, has been determined and analysed in terms of connectivity and …
Number of citations: 3 scripts.iucr.org
NP Peet, S Sunder, WH Braun - The Journal of Organic Chemistry, 1976 - ACS Publications
… To confirm these findings, an authentic sample of 16b7 was then prepared from 5-chloroisatoic anhydride (lb) and anthranilic acid (13b) as shown in Scheme VII. The product from these …
Number of citations: 10 pubs.acs.org
J Brown, KL Sides, TD Fulmer… - Journal of Heterocyclic …, 1979 - Wiley Online Library
A facile preparation of 4‐quinolinols by the condensation of dilithiobenzoylacetone or C(α),O‐dilithiooximes with methyl anthranilate or 5‐chloroisatoic anhydride - Brown - 1979 - Journal of …
Number of citations: 14 onlinelibrary.wiley.com
EV Crabtree, DN Kramer, BL Murr Jr - The Journal of Organic …, 1978 - ACS Publications
… isatoic anhydride, 350, 430,1.00;5-chloroisatoic anhydride, 360, 440,1.68; 5-nitroisatoic anhydride; 355, 435,0.016; N-methylisatoic anhydride, 328, 398,1.61; …
Number of citations: 3 pubs.acs.org
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
… This compound was prepared according to the method described for compound 77, by employing 5-chloroisatoic anhydride (43) (1.02 g, 5.17 mmol) and 3-(4-(4-aminobutyl)-1-…
Number of citations: 45 pubs.acs.org
ZQ Gu, BR de Costa, G Wong, KC Rice… - Journal of Labelled …, 1992 - Wiley Online Library
… Synthesis of [SHITCIB was accomplished in 4 steps starting from 5chloroisatoic anhydride. Tritium-label introduction was achieved in the final step by selective catalytic tritiolysis in 62% …
JG Hatim, V Joshi - 2004 - nopr.niscpr.res.in
… anhydride 2.9 It was found that in old literature, the nomenclature of 2 was 5-chloroisatoic anhydride while in modern literature and recent chemical abstracts it is named as 6-…
Number of citations: 4 nopr.niscpr.res.in
M Dukat, K Alix, J Worsham, S Khatri… - Bioorganic & medicinal …, 2013 - Elsevier
… To confirm this hypothesis compound 4 was prepared from 5-chloroisatoic anhydride (2b) as shown in Scheme 1. The product was found to be identical to that reported earlier. H NMR (…
Number of citations: 43 www.sciencedirect.com
M Gates - The Journal of Organic Chemistry, 1980 - ACS Publications
… The overall yield from commercially available 5chloroisatoic anhydride is 50-51%. The crude diazepam obtained, although a bit off color, is of good quality (mp 129-131.5 C) without …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.